REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=CC2[C:4](=CC(S(O)(=O)=O)=CC=2O)[C:3]=1[S:17]([OH:20])(=[O:19])=[O:18].FC1N=NN=C(F)C=1F.N1[CH2:35][CH2:34][O:33][CH2:32]C1>>[NH2:1][C:2]1[CH:11]=[C:35]([S:17]([OH:20])(=[O:19])=[O:18])[C:34]([O:33][CH3:32])=[CH:4][C:3]=1[S:17]([OH:20])(=[O:19])=[O:18]
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C2=CC(=CC(=C2C=C1)O)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=NN=N1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)S(=O)(=O)O)OC)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |